Vitamin A2
Vitamin A2
all-trans-3, 4-Didehydro retinol, also known as 3, 4-didehydro-retinol or vitamin A2, belongs to the class of organic compounds known as retinoids. These are oxygenated derivatives of 3, 7-dimethyl-1-(2, 6, 6-trimethylcyclohex-1-enyl)nona-1, 3, 5, 7-tetraene and derivatives thereof. Thus, all-trans-3, 4-didehydro retinol is considered to be an isoprenoid lipid molecule. all-trans-3, 4-Didehydro retinol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, all-trans-3, 4-didehydro retinol is primarily located in the membrane (predicted from logP) and cytoplasm. all-trans-3, 4-Didehydro retinol can be biosynthesized from all-trans-retinol.
All-trans-3,4-didehydroretinol is a retinoid derived from 3,4-desaturation of the beta-ionone ring of all-trans-retinol. It has a role as a human xenobiotic metabolite and a marine xenobiotic metabolite. It is a retinoid and a vitamin A. It derives from an all-trans-retinol.
All-trans-3,4-didehydroretinol is a retinoid derived from 3,4-desaturation of the beta-ionone ring of all-trans-retinol. It has a role as a human xenobiotic metabolite and a marine xenobiotic metabolite. It is a retinoid and a vitamin A. It derives from an all-trans-retinol.
Brand Name:
Vulcanchem
CAS No.:
79-80-1
VCID:
VC20801609
InChI:
InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6-13,21H,14-15H2,1-5H3/b9-6+,12-11+,16-8+,17-13+
SMILES:
CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CCO)C)C
Molecular Formula:
C₂₀H₂₈O
Molecular Weight:
284.4 g/mol
Vitamin A2
CAS No.: 79-80-1
Cat. No.: VC20801609
Molecular Formula: C₂₀H₂₈O
Molecular Weight: 284.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | all-trans-3, 4-Didehydro retinol, also known as 3, 4-didehydro-retinol or vitamin A2, belongs to the class of organic compounds known as retinoids. These are oxygenated derivatives of 3, 7-dimethyl-1-(2, 6, 6-trimethylcyclohex-1-enyl)nona-1, 3, 5, 7-tetraene and derivatives thereof. Thus, all-trans-3, 4-didehydro retinol is considered to be an isoprenoid lipid molecule. all-trans-3, 4-Didehydro retinol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, all-trans-3, 4-didehydro retinol is primarily located in the membrane (predicted from logP) and cytoplasm. all-trans-3, 4-Didehydro retinol can be biosynthesized from all-trans-retinol. All-trans-3,4-didehydroretinol is a retinoid derived from 3,4-desaturation of the beta-ionone ring of all-trans-retinol. It has a role as a human xenobiotic metabolite and a marine xenobiotic metabolite. It is a retinoid and a vitamin A. It derives from an all-trans-retinol. |
|---|---|
| CAS No. | 79-80-1 |
| Molecular Formula | C₂₀H₂₈O |
| Molecular Weight | 284.4 g/mol |
| IUPAC Name | (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraen-1-ol |
| Standard InChI | InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6-13,21H,14-15H2,1-5H3/b9-6+,12-11+,16-8+,17-13+ |
| Standard InChI Key | XWCYDHJOKKGVHC-OVSJKPMPSA-N |
| Isomeric SMILES | CC1=C(C(CC=C1)(C)C)/C=C/C(=C/C=C/C(=C/CO)/C)/C |
| SMILES | CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CCO)C)C |
| Canonical SMILES | CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CCO)C)C |
| Melting Point | 25°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator